

# The Chemical Architecture of Catharanthine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Catharanthine, a monoterpenoid indole alkaloid isolated from the medicinal plant Catharanthus roseus, is a compound of significant interest in the pharmaceutical industry. Its intricate pentacyclic structure serves as a crucial precursor in the semi-synthesis of the potent anticancer agents vinblastine and vincristine. This technical guide provides a comprehensive overview of the chemical structure of catharanthine, including its spectroscopic properties, experimental protocols for its isolation and structural elucidation, and key synthetic and biosynthetic pathways.

### **Chemical Structure and Properties**

Catharanthine possesses a complex bridged iboga-type alkaloid structure. Its chemical identity is defined by the following identifiers and properties.

Table 1: Chemical Identifiers and Properties of Catharanthine



Property	Value	Reference(s)
IUPAC Name	methyl (1R,15R,18R)-17-ethyl- 3,13- diazapentacyclo[13.3.1.0²,¹0.0⁴ ,9.0¹3,¹8]nonadeca- 2(10),4,6,8,16-pentaene-1- carboxylate	[1]
CAS Number	2468-21-5	[1]
Molecular Formula	C21H24N2O2	[1]
Molecular Weight	336.43 g/mol	[1]
Melting Point	126-128 °C	
Optical Rotation	[α]D <sup>27</sup> +29.8° (c 0.9, CHCl <sub>3</sub> )	_
Appearance	White to off-white crystalline powder	<del>-</del>

### **Spectroscopic Data**

The structural elucidation of catharanthine has been accomplished through various spectroscopic techniques. The following tables summarize key spectroscopic data.

Table 2: <sup>1</sup>H NMR Spectroscopic Data for Catharanthine (CDCI<sub>3</sub>, 400 MHz)



Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
8.05	S	N-H (indole)	
7.50	d	7.8	Ar-H
7.20 - 7.05	m	3 x Ar-H	
5.85	S	Olefinic H	-
3.75	S	OCH₃	-
3.60 - 3.00	m	Aliphatic Protons	-
1.00	t	7.5	CH <sub>2</sub> CH <sub>3</sub>

Table 3: <sup>13</sup>C NMR Spectroscopic Data for Catharanthine (CDCl<sub>3</sub>, 100 MHz)



Chemical Shift (ppm)	Assignment
175.5	C=O
136.0	Ar-C
135.5	Ar-C
130.0	Ar-C
128.0	Ar-C
122.0	Ar-C
120.0	Ar-C
118.0	Ar-C
110.0	Ar-C
105.0	Olefinic C
82.0	Quaternary C
60.0 - 20.0	Aliphatic C
52.5	OCH₃
12.0	CH <sub>2</sub> CH <sub>3</sub>

Table 4: Mass Spectrometry Data for Catharanthine

Technique	Ionization Mode	Precursor Ion (m/z)	Key Fragment lons (m/z)
Electrospray Ionization (ESI)	Positive	337.1903 [M+H]+	144.0805, 93.0698, 173.1069

## **Experimental Protocols Isolation of Catharanthine from Catharanthus roseus**

### Foundational & Exploratory





The following is a representative protocol for the extraction and isolation of catharanthine from the leaves of C. roseus.[2]

#### Materials:

- Dried leaves of Catharanthus roseus
- 0.1 M Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Embonic acid (4,4'-methylene-bis-3-hydroxynaphthalene-2-carboxylic acid)
- Dichloromethane
- Methanol
- Silica gel for column chromatography

#### Procedure:

- Extraction: The dried and powdered leaves of C. roseus are extracted with an aqueous 0.1 M HCl solution. This acidic extraction protonates the alkaloids, rendering them soluble in the aqueous medium.
- Precipitation: The acidic extract is then treated with an alkaline solution of embonic acid. This
  results in the precipitation of the alkaloids as their embonate salts, which are largely
  insoluble in water.
- Collection: The precipitate, which is enriched with catharanthine and vindoline embonates, is collected by filtration.
- Purification: The crude alkaloid embonate precipitate is further purified using column chromatography on silica gel. A suitable solvent system, such as a gradient of dichloromethane and methanol, is used to separate the individual alkaloids.
- Crystallization: The fractions containing catharanthine are collected, the solvent is evaporated, and the residue is crystallized from a suitable solvent like methanol to yield pure



catharanthine.

### **Structural Elucidation**

The definitive structure of catharanthine was established through a combination of chemical degradation and spectroscopic methods, primarily UV, IR, NMR, and mass spectrometry. The absolute configuration was later confirmed by X-ray crystallography of derivatives.

Methodology for Spectroscopic Analysis:

- UV-Vis Spectroscopy: A solution of catharanthine in ethanol is prepared and the absorbance is measured over the UV-Vis range (typically 200-400 nm) to determine the wavelengths of maximum absorbance (λmax), which are characteristic of the indole chromophore.
- Infrared (IR) Spectroscopy: A sample of catharanthine is prepared as a KBr pellet or as a thin film and the IR spectrum is recorded. Characteristic absorption bands for the N-H (indole),
   C=O (ester), and C=C (alkene and aromatic) functional groups are identified.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) using deuterated chloroform (CDCl<sub>3</sub>) as the solvent. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons and to assign the chemical shifts to specific atoms in the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine
  the exact mass of the molecule and, consequently, its elemental composition. Fragmentation
  patterns observed in the MS/MS spectrum provide further structural information.

# **Key Chemical Pathways Biosynthesis of Catharanthine from Strictosidine**

Catharanthine is biosynthesized in C. roseus from the central precursor strictosidine.[3][4][5] This multi-step enzymatic pathway involves several key intermediates.





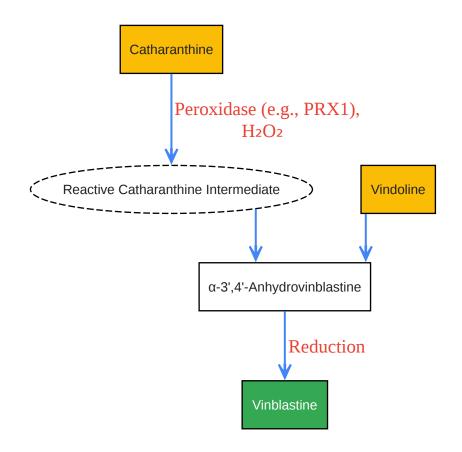
Click to download full resolution via product page

Biosynthesis of Catharanthine from Strictosidine.

Enzyme abbreviations: SGD (Strictosidine β-D-glucosidase), GS (Geissoschizine Synthase), GO (Geissoschizine Oxidase), Redox1/2 (Reductase enzymes), SAT (Stemmadenine Acetyltransferase), PAS (Precondylocarpine Acetate Synthase), CS (Catharanthine Synthase).

## Dimerization of Catharanthine and Vindoline to form Vinblastine

A critical reaction involving catharanthine is its enzymatic coupling with another indole alkaloid, vindoline, to form anhydrovinblastine, a direct precursor to vinblastine.[6][7] This reaction is catalyzed by a peroxidase enzyme.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. (+)-Catharanthine | C21H24N2O2 | CID 5458190 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A simplified procedure for indole alkaloid extraction from Catharanthus roseus combined with a semi-synthetic production process for vinblastine PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Engineering the Biosynthesis of Late-Stage Vinblastine Precursors Precondylocarpine
   Acetate, Catharanthine, Tabersonine in Nicotiana benthamiana PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and regulation of terpenoid indole alkaloids in Catharanthus roseus PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimerization of catharanthine and vindoline Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [The Chemical Architecture of Catharanthine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15562415#what-is-the-chemical-structure-of-catharanthine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com